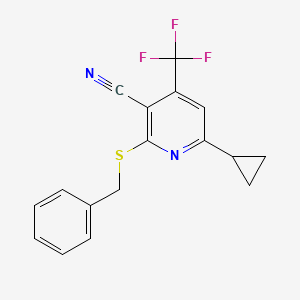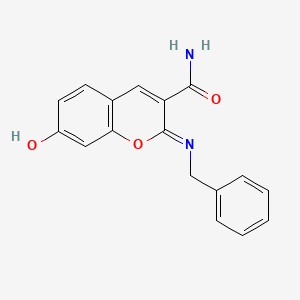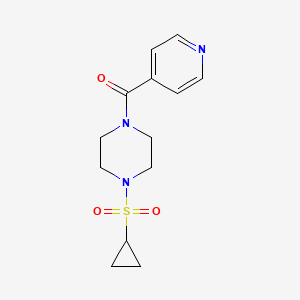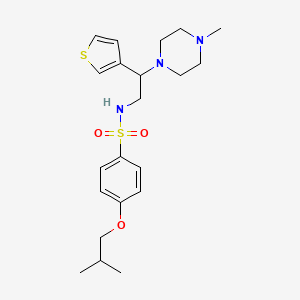
2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C17H13F3N2S . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including “this compound”, is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzylsulfanyl group, a cyclopropyl group, a trifluoromethyl group, and a pyridine-3-carbonitrile group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile has been studied for its potential applications in medicinal chemistry. The compound has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the growth of certain bacteria. Additionally, the compound has been studied for its potential to be used as a drug delivery system, as it can be used to target specific cells and tissues.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile is not yet fully understood. However, it is believed that the compound may act by binding to certain proteins, which could then induce certain biochemical and physiological effects. Additionally, the cyclopropyl ring of the molecule is thought to be involved in the compound’s activity, as it is known to be able to interact with certain receptors.
Biochemical and Physiological Effects
This compound has been studied for its potential to induce anti-inflammatory and anti-cancer effects. The compound has been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation in animal models. Additionally, the compound has been found to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Advantages and Limitations for Lab Experiments
2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be produced in high yields. Additionally, the compound is stable and can be stored for long periods of time without degradation. However, the compound is not yet commercially available and must be synthesized in the laboratory. Additionally, the compound is not yet fully characterized and more research is needed to better understand its mechanism of action and potential applications.
Future Directions
Given the promising results from the initial studies, there are several potential future directions for 2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile. Further research is needed to better understand the compound’s mechanism of action and to identify the specific proteins it binds to. Additionally, further studies could be conducted to explore the compound’s potential to be used as a drug delivery system. Additionally, the compound could be studied for its potential to be used as an anti-cancer and/or anti-inflammatory agent in humans. Finally, the compound could be studied for its potential to be used as an antimicrobial agent.
Synthesis Methods
2-Benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile was synthesized using a three-step process involving the reaction of benzylsulfanyl chloride with cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile, followed by a Suzuki-Miyaura cross-coupling reaction and a Friedel-Crafts alkylation reaction. The synthesis of the compound was performed in a dry box to ensure the purity of the product and to avoid any contamination. The reaction was monitored using nuclear magnetic resonance (NMR) spectroscopy, and the product was identified using high-resolution mass spectrometry (HRMS).
Safety and Hazards
properties
IUPAC Name |
2-benzylsulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2S/c18-17(19,20)14-8-15(12-6-7-12)22-16(13(14)9-21)23-10-11-4-2-1-3-5-11/h1-5,8,12H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQXZYLSFBFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2901784.png)
![Methyl 2-[(2S,4R)-2-(trifluoromethyl)piperidin-4-yl]acetate;hydrochloride](/img/structure/B2901785.png)


![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2901793.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2901794.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2901797.png)
![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/no-structure.png)


![2-Isopropyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2901803.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2901804.png)
![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2901806.png)